Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylaniline and 6,8-dimethylquinoline-3-carboxylic acid.
Coupling Reaction: The 4-chloro-2-methylaniline is coupled with 6,8-dimethylquinoline-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but contains a thiazole ring instead of a quinoline ring.
2,4-Disubstituted thiazoles: These compounds share some structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-2-methylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2/c1-5-26-21(25)17-11-23-19-14(4)8-12(2)9-16(19)20(17)24-18-7-6-15(22)10-13(18)3/h6-11H,5H2,1-4H3,(H,23,24) |
InChI Key |
DIJIPGOIWIKUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.